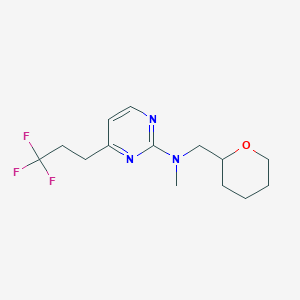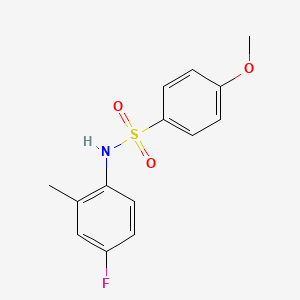![molecular formula C23H24N2O2S B5374762 (8E)-4-(4-METHOXYPHENYL)-8-[(4-METHOXYPHENYL)METHYLIDENE]-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2-THIONE CAS No. 65331-30-8](/img/structure/B5374762.png)
(8E)-4-(4-METHOXYPHENYL)-8-[(4-METHOXYPHENYL)METHYLIDENE]-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2-THIONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8E)-4-(4-METHOXYPHENYL)-8-[(4-METHOXYPHENYL)METHYLIDENE]-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2-THIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, which include methoxyphenyl groups and an octahydroquinazoline-2-thione core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (8E)-4-(4-METHOXYPHENYL)-8-[(4-METHOXYPHENYL)METHYLIDENE]-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2-THIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with a suitable amine to form an intermediate Schiff base, followed by cyclization and thiolation to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and reactant concentrations is crucial for maintaining consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
(8E)-4-(4-METHOXYPHENYL)-8-[(4-METHOXYPHENYL)METHYLIDENE]-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2-THIONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace specific atoms or groups with different ones, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated analogs.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (8E)-4-(4-METHOXYPHENYL)-8-[(4-METHOXYPHENYL)METHYLIDENE]-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2-THIONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. Its structural features may enable it to bind to specific proteins or nucleic acids, making it a valuable tool for probing biological processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals, materials, and other products. Its unique properties may enhance the performance or functionality of these products.
Mecanismo De Acción
The mechanism of action of (8E)-4-(4-METHOXYPHENYL)-8-[(4-METHOXYPHENYL)METHYLIDENE]-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2-THIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular processes and physiological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: A compound with an aniline ring substituted with two chlorine atoms.
Trimethylolpropane ethoxylate-170: Used in the preparation of antibacterial wound dressing materials.
Uniqueness
What sets (8E)-4-(4-METHOXYPHENYL)-8-[(4-METHOXYPHENYL)METHYLIDENE]-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2-THIONE apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
(8E)-4-(4-methoxyphenyl)-8-[(4-methoxyphenyl)methylidene]-1,3,4,5,6,7-hexahydroquinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c1-26-18-10-6-15(7-11-18)14-17-4-3-5-20-21(24-23(28)25-22(17)20)16-8-12-19(27-2)13-9-16/h6-14,21H,3-5H2,1-2H3,(H2,24,25,28)/b17-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRQTWWJJNMEKW-SAPNQHFASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2CCCC3=C2NC(=S)NC3C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\CCCC3=C2NC(=S)NC3C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65331-30-8 |
Source


|
| Record name | NSC310665 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310665 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-methoxy-5-{[2-(4-methoxybenzyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]carbonyl}phenol](/img/structure/B5374685.png)

![2-{[1-(2,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid](/img/structure/B5374716.png)
![{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5374718.png)
![3-[(4-ETHYLPIPERAZINO)CARBONYL]-7-(1-METHYLETHYLIDENE)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID](/img/structure/B5374725.png)
![(2E)-2-[4-(6-Bromo-2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]-3-(2-methoxyphenyl)prop-2-enenitrile](/img/structure/B5374733.png)
![8-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5374739.png)
![2-Methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B5374741.png)
![N-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]-3-(3-methoxyphenyl)propanamide](/img/structure/B5374753.png)

![ethyl 5-(4-isopropoxy-3-methoxyphenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5374768.png)
![2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-methylacetamide](/img/structure/B5374772.png)
![N-[1-(3,4-diethoxyphenyl)ethyl]-2-methylpropanamide](/img/structure/B5374780.png)
![N-[(1E)-3-[(3-hydroxypropyl)amino]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B5374788.png)
